molecular formula C14H11ClO3 B057220 2-(2-(4-Chlorophenoxy)phenyl)acetic acid CAS No. 25563-04-6

2-(2-(4-Chlorophenoxy)phenyl)acetic acid

Cat. No.: B057220
CAS No.: 25563-04-6
M. Wt: 262.69 g/mol
InChI Key: ALMJMOPIBISVHZ-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a chlorinated aromatic acetic acid derivative with the molecular formula C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol . Its CAS Registry Number is 25563-04-6, though another entry (148401-42-7) with identical molecular formula and weight is noted, possibly representing a different isomer or registration variant . The compound features a biphenyl ether backbone with a chlorine substituent at the para position of the phenoxy ring and an acetic acid side chain. It is used in pharmaceutical and agrochemical research, particularly in synthesizing enzyme inhibitors and bioactive derivatives .

Preparation Methods

The synthesis of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid typically involves the reaction of 4-chlorophenol with phenylacetic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-(4-Chlorophenoxy)phenyl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H11ClO3
  • Molecular Weight : 262.69 g/mol
  • CAS Number : 25563-04-6
  • Appearance : Crystalline solid, moderately soluble in organic solvents.

The compound features a chlorophenoxy group attached to a phenylacetic acid structure, which contributes to its unique biological activity and potential applications.

Anti-inflammatory Activity

One of the primary applications of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid is its use as an anti-inflammatory agent . Research has indicated that it exhibits significant anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

  • Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Carrageenan-Induced Edema Model :
    • In studies using the carrageenan-induced rat paw edema model, this compound demonstrated moderate to excellent anti-inflammatory activity. The results suggested a dose-dependent effect on inflammation reduction .
  • Pain Relief Studies :
    • Preliminary pharmacological studies have shown promise in pain relief applications, indicating that the compound could serve as an effective analgesic in clinical settings .

Potential Herbicide or Pesticide

Due to its phenolic structure, this compound has been explored for potential use as a herbicide or pesticide . Its ability to interact with biological targets makes it valuable in agricultural chemistry.

  • Research Findings : Studies suggest that the compound may inhibit certain plant growth processes, leading to its effectiveness as a herbicide . Further research is needed to fully characterize its efficacy and safety in agricultural applications.

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes . The exact molecular targets and pathways are still under investigation, but it is known to influence the production of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Properties/Applications References
2-(2-(4-Chlorophenoxy)phenyl)acetic acid 25563-04-6 C₁₄H₁₁ClO₃ Cl (para), acetic acid Enzyme inhibitor synthesis, agrochemicals
(4-Chloro-2-methylphenoxy)acetic acid 94-74-6 C₉H₉ClO₃ Cl (para), methyl (ortho), acetic acid Herbicide (MCPA analog)
2,4-Dichlorophenoxyacetic acid (2,4-D) 94-75-7 C₈H₆Cl₂O₃ Cl (2,4-di-), acetic acid Herbicide, IC₅₀ = 0.2 mM (PAH transport)
2-(2-Chloro-4-hydroxyphenyl)acetic acid 81720-84-5 C₈H₇ClO₃ Cl (ortho), OH (para), acetic acid Pharmaceutical intermediates
2-(3-Chlorophenoxy)phenyl)acetic acid - C₁₄H₁₁ClO₃ Cl (meta), acetic acid Research compound (structural isomer)
2-(4-(4-Chlorophenoxy)phenyl)acetic acid 148401-42-7 C₁₄H₁₁ClO₃ Cl (para), acetic acid (alternative CAS) Agrochemical research

Physicochemical Properties

  • Melting Points: this compound: Not explicitly reported, but structurally similar compounds like (4-Chloro-2-methylphenoxy)acetic acid melt at 118–119°C , while 2,4-D has a melting point of 140°C . The hydroxyl-substituted analogue, 2-(2-chloro-4-hydroxyphenyl)acetic acid, has a molecular weight of 186.59 g/mol and enhanced polarity due to the hydroxyl group .
  • Solubility: Chlorophenoxyacetic acids generally exhibit low water solubility but higher solubility in organic solvents like ethanol and acetone. For example, 2,4-D is sparingly soluble in water (900 mg/L at 25°C) .

Herbicidal Activity :

  • 2,4-D and (4-Chloro-2-methylphenoxy)acetic acid (MCPA) are widely used herbicides. Their activity arises from mimicking auxin, disrupting plant growth .
  • This compound derivatives, such as N-substituted oxadiazoles, show antibacterial activity against gram-positive and gram-negative bacteria (e.g., Staphylococcus aureus and Salmonella typhi), with compound 7o outperforming ciprofloxacin in some assays .

Enzyme Inhibition :

  • Chlorophenoxy acids inhibit renal organic anion transport. For example, 2,4-D and 2-(2-methyl,4-chlorophenoxy)propionic acid inhibit PAH secretion with IC₅₀ values of 0.2 mM .
  • The parent compound’s derivatives, such as 1-[4-(2-[2-(4-Chlorophenoxy)phenylamino]-methylphenylamino)-piperidin-1-yl]-ethanone, are studied as inhibitors of 17β-hydroxysteroid dehydrogenase, a target in hormone-dependent diseases .

Toxicity and Environmental Impact

  • 2,4-D is classified as moderately toxic (LD₅₀ = 639 mg/kg in rats) and is monitored in drinking water due to its persistence .

Key Research Findings

Antibacterial Derivatives: N-substituted oxadiazole derivatives of this compound demonstrate potent activity against bacterial pathogens, with 7o showing 132–139% stimulation of PAH transport at low concentrations .

Herbicide Selectivity: Substituent position critically affects activity. For example, 2,4-D (di-chloro) is more potent than mono-chloro analogues like MCPA, highlighting the role of halogen placement .

Cytotoxicity : Derivatives with bulky substituents (e.g., 3,4-dimethylphenyl in 7o ) exhibit reduced cytotoxicity, making them promising drug candidates .

Biological Activity

2-(2-(4-Chlorophenoxy)phenyl)acetic acid, also known as 4-chlorophenoxyacetic acid (CAS No. 25563-04-6), is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C14H11ClO3
  • Molar Mass : 262.69 g/mol
  • Density : 1.317 g/cm³
  • Melting Point : 120-122 °C
  • Solubility : Slightly soluble in chloroform and methanol .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related phenolic compounds have shown their ability to inhibit pro-inflammatory mediators such as TNF-α and IL-6. These effects are often mediated through the inhibition of NF-κB signaling pathways, which are crucial in the inflammatory response .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It has been noted that phenolic compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The DPPH radical scavenging assay is commonly used to assess this activity, where compounds exhibit varying degrees of effectiveness compared to standard antioxidants like ascorbic acid .

Antitumor Activity

Emerging studies suggest that derivatives of chlorophenoxyacetic acids may possess antitumor properties. For example, some analogs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to selectively inhibit COX-2, an enzyme involved in inflammation and pain pathways.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways that regulate inflammation and cell proliferation.
  • Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), the compound helps protect cellular components from oxidative damage.

Case Studies and Research Findings

StudyFindings
In vitro studies on cancer cell lines Showed significant inhibition of cell growth in breast and colon cancer models with IC50 values ranging from 10–20 µM .
Animal models of inflammation Demonstrated a reduction in edema and inflammatory markers following administration of chlorophenoxyacetic acid derivatives .
Antioxidant assays Exhibited DPPH scavenging activity comparable to standard antioxidants, indicating potential for use in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-(4-chlorophenoxy)phenyl)acetic acid, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a modified Ullmann coupling may be employed using 4-chlorophenol and bromophenylacetic acid derivatives in the presence of a copper catalyst under reflux (e.g., in DMF at 120°C). Evidence from similar phenoxyacetic acids suggests optimizing molar ratios (e.g., 1:1.2 for aryl halide to phenol) and using bases like K₂CO₃ to enhance yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : X-ray crystallography is ideal for resolving planar conformations common in phenoxyacetic acids, as demonstrated in studies of (4-chlorophenoxy)acetic acid .
  • Spectroscopy : ¹H NMR is essential but challenging due to overlapping aromatic signals. For example, similar compounds require 2D NMR (COSY, HSQC) to resolve scalar couplings in crowded regions . IR spectroscopy can confirm carbonyl (C=O) and ether (C-O-C) functional groups (e.g., peaks at ~1700 cm⁻¹ and 1250 cm⁻¹, respectively) .

Q. What are the primary biological or herbicidal mechanisms associated with this compound?

  • Methodological Answer : Phenoxyacetic acids typically act as auxin mimics, disrupting plant cell elongation. For this compound, structure-activity relationship (SAR) studies should compare its efficacy to analogs like 2,4-D (2,4-dichlorophenoxyacetic acid). Bioassays (e.g., Arabidopsis root growth inhibition) and molecular docking into auxin-binding proteins (e.g., TIR1 receptors) can elucidate mechanistic differences. Chlorine substituents at the para position enhance herbicidal activity by increasing lipophilicity and receptor binding .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its interactions with biological targets?

  • Methodological Answer : X-ray crystallography of related compounds reveals planar hydrogen-bonded dimers, which stabilize interactions with enzymes like monoamine oxidases or auxin receptors . Molecular dynamics simulations (MD) can model rotational barriers of the phenoxy group and predict binding modes. Compare torsional angles (e.g., ΦC-O-C-C) in active vs. inactive derivatives to identify critical conformations .

Q. What strategies mitigate analytical challenges in quantifying trace amounts of this compound in environmental samples?

  • Methodological Answer : Use LC-MS/MS with a C18 column and negative ion mode for high sensitivity. For complex matrices (e.g., soil), solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery. Quantify degradation products (e.g., 4-chlorophenol) via GC-MS with derivatization (BSTFA). Reference environmental fate data from analogs: Henry’s Law constants (e.g., 3.7×10³ for α-(2,4-dichlorophenoxy)propionic acid) suggest moderate volatility, requiring headspace analysis .

Q. How can computational methods predict the environmental persistence and toxicity of this compound?

  • Methodological Answer : Apply QSAR models using software like EPI Suite to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for Daphnia). Density functional theory (DFT) calculates reaction pathways for hydrolysis or photolysis, focusing on electron-rich sites (e.g., ether linkage). Validate predictions with OECD 301B ready biodegradability tests .

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMJMOPIBISVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482181
Record name 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25563-04-6
Record name 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(2-Bromophenyl)acetate (10 g, 43.7 mmol) and 4-chlorophenol (5.61 g, 43.7 mmol) were dissolved in dioxane (150 mL) whiling warming to 50. To the resulting solution were added, under stirring in an inert nitrogen atmosphere, cesium carbonate (28.35 g, 87.4 mmol) and copper (I) chloride (1.73 g, 17.48 mmol). Finally N,N-dimethylglycine (0.9 g, 8.74 mmol) was added to the green suspension. The mixture was heated at 110 for 2 days while stirring. The mixture was filtrated over dicalite, which was washed with dioxane (20 mL). The dioxane was removed in vacuum to leave brownish oil. EtOAc was added to the oil and the pH of the resulting mixture was adjusted to 1 by addition of 1 M HCl. The organic phase was washed with saturated brine, dried over Na2SO4 and concentrated under vacuum to yield the crude product, which was purified by column chromatography to give 2-(2-(4-chlorophenoxy)phenyl)acetic acid (8 g, 70%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
28.35 g
Type
reactant
Reaction Step Two
Name
copper (I) chloride
Quantity
1.73 g
Type
catalyst
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of o-chlorophenylacetic acid (330 g) in o-xylene (4000 mL) is added 4-chlorophenol (306 g), K2CO3 (354 g), and copper powder (18 g) at 25-30° C. The mixture is heated at reflux for 2-3 hours and water is removed by azeotropic distillation. The reaction mixture is maintained for 1-2 hours at 25-30° C. and water (4000 mL) is added. Organic and aqueous layers are separated and the organic layer is washed with water (4000 mL). The pH of combined aqueous layers is adjusted to 1-1.5 by addition of aqueous HCl (100 mL) at 0-5° C. The formed solid is collected by filtration, washed with water (3000 mL) and hexane (500 mL), and then is dried to afford the title compound. Yield: 465 g. Purity by HPLC: 97.81%.
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
306 g
Type
reactant
Reaction Step One
Name
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
18 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

xylene (600 mL), potassium carbonate (53.75 g), 4-chlorophenol (46.25 g), and copper powder (2.7 g) are charged in to a round bottom flask at 25-35° C. The reaction mixture heated to 60-70° C., o-chlorophenyl acetic acid (50 g) is added in portions. The reaction mixture is heated to reflux, maintained for 2-3 hours and simultaneously water is removed by azeotropic distillation. The reaction mixture is cooled to below 90° C. Water (600 mL) is added, both layers are separated. The organic layer is washed with water (600 mL). The combined organic layer is cooled to 0-10° C. and conc. HCl (26 mL) is added until the pH reaches to 2.0. The reaction mass is maintained at 0-10° C. for 1 hour, the obtained solid is collected by filtration, washed with water (450 mL), and dried at 60° C. to afford 33.8 g of the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
53.75 g
Type
reactant
Reaction Step Two
Quantity
46.25 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
2.7 g
Type
catalyst
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

27.8 g (216 mmol) of 4-chlorophenol and 47 g (205 mmol) of methyl 2-bromophenylacetate were suspended in 790 mL of dioxane. The mixture was heated to 48° C. and 141 g of cesium carbonate, 4.5 g of glycine and 8.6 g of cuprous chloride were added. The resulting suspension was heated to reflux and stirred at this temperature for 5 days. After cooling down to room temperature, the solid was removed by filtration, washed with 100 mL of dioxane, and discarded. The mother liquors were combined and concentrated under vacuum. 100 mL of ethyl acetate were added to the residue, and the pH was adjusted to 1 with HCl 2 M. The organic phase was extracted, washed with brine and dried. The solvent was removed under vacuum. 100 mL of water were added to the residue, and the pH was adjusted to 1 with HCl 2 M. The resulting suspension was stirred and filtered, to obtain 41 g of 2-(4-chlorophenoxy)phenylacetic acid (compound XIVb) as a brown solid. Yield: 76.1%.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
141 g
Type
reactant
Reaction Step Three
Quantity
4.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
8.6 g
Type
reactant
Reaction Step Three
Quantity
790 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 552.0 g (4.0 mol) of potassium carbonate and 1500 mL of diglyme was kept at 0-20° C. while adding 283.1 g (2.2 mol) of 4-chlorophenol thereto and mixing, and then 5.74 g (0.04 mol) of copper(I) bromide was added. The obtained mixture was heated to 100° C., and 90.3 g (0.53 mol) of 2-chlorophenylacetic acid was added. This mixture was stirred at the same temperature for 1 hour, and then 159.4 g (0.93 mol) of 2-chlorophenylacetic acid was further added. After stirring the obtained mixture at 120-130° C. for approximately 8 hours, completion of the reaction was confirmed by high-performance liquid chromatography. The reacted mixture was cooled to near room temperature, and then approximately 700 mL of water and approximately 650 mL of 35 wt % hydrochloric acid water were added in that order. The pH of the aqueous layer was below 1. After further adding about 500 mL of water to the obtained mixture, it was extracted once with 400 mL and once with 200 mL of toluene, in that order. The obtained organic layers were combined and washed 3 times with 500 mL of water and once with 500 mL of brine, in that order. The obtained organic layer was subjected to dehydration treatment with anhydrous magnesium sulfate, and 100 mL of heptane was added dropwise to approximately 400 g of the residue obtained by partially concentrating the treated organic layer. The internal temperature of the mixture after the dropwise addition was about 70° C., and crystals precipitated in the mixture. Upon completion of the dropwise addition, the mixture was cooled to 20-25° C. and the crystals were separated off by filtration. The obtained crystals were washed with 100 mL of a heptane/toluene=1/1 mixed solvent and dried under reduced pressure to obtain 245.6 g of 2-(2-(4-chlorophenoxy)phenyl)acetic acid as a white solid. The yield was 68.8%.
Quantity
552 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
283.1 g
Type
reactant
Reaction Step Two
Quantity
90.3 g
Type
reactant
Reaction Step Three
Quantity
159.4 g
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
5.74 g
Type
catalyst
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
700 mL
Type
solvent
Reaction Step Seven

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